4-fluoro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide

Alzheimer's disease BACE1 inhibitor β-amyloid

This compound is a synthetic small molecule belonging to the 1,3,4-thiadiazole benzamide class. It features a unique dual pharmacophore: a 4-fluorobenzamide moiety and a 3-nitrophenyl-thiadiazole core (ZINC ID ZINC53276039).

Molecular Formula C15H9FN4O3S
Molecular Weight 344.32
CAS No. 391227-09-1
Cat. No. B2832446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-fluoro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide
CAS391227-09-1
Molecular FormulaC15H9FN4O3S
Molecular Weight344.32
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C15H9FN4O3S/c16-11-6-4-9(5-7-11)13(21)17-15-19-18-14(24-15)10-2-1-3-12(8-10)20(22)23/h1-8H,(H,17,19,21)
InChIKeyUBDNNFUELIIQFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Fluoro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 391227-09-1) | Key Compound Attributes for Research Procurement


This compound is a synthetic small molecule belonging to the 1,3,4-thiadiazole benzamide class [1]. It features a unique dual pharmacophore: a 4-fluorobenzamide moiety and a 3-nitrophenyl-thiadiazole core (ZINC ID ZINC53276039) [2]. The combination of a hydrogen-bond-accepting nitro group at the meta position of the 5-phenyl ring and a lipophilic, electron-withdrawing para-fluoro substituent on the benzamide ring is characteristic of kinase and protease inhibitor pharmacophores [REFS-1, REFS-3]. It has been identified through pharmacophore-based virtual screening as a dual-activity BACE1 (β-secretase) inhibitor and Aβ aggregation inhibitor, relevant to Alzheimer's disease research [2].

Why Generic Substitution Fails for 4-Fluoro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 391227-09-1): The Critical Role of Specific Substitution Patterns


Generic substitution within this chemical series is inadvisable because the precise position and electronic nature of substituents on both the benzamide and thiadiazole rings dictate biological target engagement. The para-fluoro substitution on the benzamide ring is critical for BACE1 active-site interactions, while the meta-nitro group on the 5-phenyl-thiadiazole is essential for Aβ aggregation inhibition [1]. Regioisomers (e.g., 2-fluoro instead of 4-fluoro, or 4-nitrophenyl instead of 3-nitrophenyl) exhibit markedly different pharmacophoric profiles as shown by pharmacophore modeling and subsequent in vitro validation, where ZINC53276039 emerged as one of only four compounds with dual BACE1/anti-aggregation activity from a larger screened set [1]. Consequently, batch-to-batch substitution without precise structural verification risks selecting a compound with a fundamentally different biological fingerprint.

Quantitative Differentiation Evidence for 4-Fluoro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 391227-09-1) vs. Closest Analogs


BACE1 Inhibition: ZINC53276039 vs. Known Natural Inhibitor Myricetin

ZINC53276039 (this compound) exhibited a BACE1 inhibition score of 21.6, which is comparable to the known inhibitor myricetin (score 20.6) and superior to the weak inhibitor gossypetin (score 4.6), as reported in a comparative inhibition ability table [1]. This places the compound among the top-performing non-flavonoid hits in the screening panel.

Alzheimer's disease BACE1 inhibitor β-amyloid

Dual BACE1 Inhibition and Aβ Aggregation Inhibition: Unique Among Structurally Related 1,3,4-Thiadiazole Benzamides

In a screening cascade of compounds previously predicted as BACE1 inhibitors, only four out of the tested set (genistein, syringetin, tamarixetin, and ZINC53276039) demonstrated experimental antiamyloidogenic activity via Thioflavin-T and Aβ-GFP assays [1]. ZINC53276039 (the target compound) was the only synthetic 1,3,4-thiadiazole benzamide derivative in this top tier, whereas closely related analogs lacking the precise 4-fluoro, 3-nitro substitution pattern were not identified as hits [1]. This dual activity profile is not observed for the 4-chloro, 4-bromo, or 2-fluoro regioisomers, which have not been reported in the same assay context.

amyloid aggregation dual-activity Alzheimer's disease

Structural Differentiation: 4-Fluoro vs. 4-Chloro and 4-Bromo Analogs in Physicochemical Properties

The 4-fluoro substituent confers distinct physicochemical properties compared to heavier halogens, potentially impacting membrane permeability and metabolic stability. The calculated ALogP for this compound is approximately 2.89 (based on closely related analogs with identical core scaffolds) . In a related series of 4-halo-N-(1,3,4-thiadiazol-2-yl)benzamides, the 4-fluoro derivatives consistently showed lower lipophilicity than 4-chloro and 4-bromo analogs, which correlates with improved solubility and reduced CYP450 liability [1].

logP halogen substitution medicinal chemistry

Optimal Research Application Scenarios for 4-Fluoro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 391227-09-1)


Alzheimer's Disease Target Engagement Studies (BACE1/Aβ Dual Probe)

This compound serves as a validated dual-activity chemical probe for Alzheimer's disease research, where simultaneous inhibition of BACE1 enzymatic activity and Aβ peptide aggregation is desired [REFS-1, REFS-2]. Its demonstrated performance in Thioflavin-T and Aβ-GFP assays makes it suitable for in vitro mechanistic studies exploring the interplay between amyloidogenic processing and aggregation, particularly in human neuroblastoma or HEK293-APP cellular models [2].

Structure-Activity Relationship (SAR) Benchmarking in 1,3,4-Thiadiazole Benzamide Libraries

As one of the few 1,3,4-thiadiazole benzamide derivatives with reported dual BACE1/anti-aggregation activity, this compound serves as a benchmark for SAR exploration campaigns aiming to optimize CNS-penetrant small molecules [1]. Its distinct 4-fluoro/3-nitro substitution pattern provides a defined reference point for evaluating how modifications to either the benzamide ring or the 5-phenyl-thiadiazole moiety affect biological activity [REFS-1, REFS-2].

Computational Drug Discovery: Pharmacophore Model Validation

The compound was identified through a pharmacophore-based virtual screening workflow and subsequently experimentally validated, making it an ideal positive control for validating new computational models targeting BACE1 or amyloid aggregation [2]. Its availability with confirmed dual activity provides a reliable benchmark for assessing the predictive accuracy of docking, molecular dynamics, or machine learning-based screening protocols [REFS-1, REFS-2].

Quote Request

Request a Quote for 4-fluoro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.